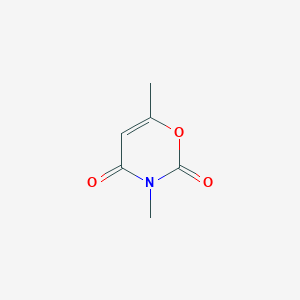
N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Vue d'ensemble
Description
N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea, commonly known as A-80426, is a compound that has been extensively studied for its potential therapeutic applications. A-80426 belongs to the class of compounds known as dopamine transporter (DAT) ligands. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the levels of dopamine in the brain. A-80426 has been found to have a high affinity for the DAT and has been used in various scientific studies to investigate the role of dopamine in various physiological and pathological conditions.
Mécanisme D'action
A-80426 acts as a competitive inhibitor of the dopamine transporter. It binds to the N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea and prevents the reuptake of dopamine from the synaptic cleft, thereby increasing the levels of dopamine in the brain. This mechanism of action is similar to that of other N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea ligands, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The increased levels of dopamine in the brain resulting from A-80426 administration have been found to have various biochemical and physiological effects. A-80426 has been found to increase locomotor activity, increase the release of glutamate, and alter the expression of various genes related to dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
A-80426 has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea, which allows for precise and specific targeting of this protein. A-80426 is also relatively stable and can be easily synthesized in the lab. However, one limitation is that A-80426 is not selective for the N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea and can also bind to other proteins, such as the serotonin transporter. This lack of selectivity can make it difficult to interpret the results of experiments using A-80426.
Orientations Futures
There are several future directions for research related to A-80426. One area of interest is the potential therapeutic applications of A-80426 in the treatment of drug addiction. A-80426 has been found to decrease drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the potential use of A-80426 as a tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanisms of action of A-80426 and its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
A-80426 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the N-methyl-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea and has been used in various scientific studies to investigate the role of dopamine in various physiological and pathological conditions. A-80426 has been used in studies related to drug addiction, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-13-12(15)14-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCDDNXNPFYJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)